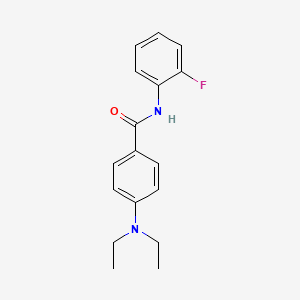

4-(diethylamino)-N-(2-fluorophenyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds often involves ion-associate reactions, as seen in the synthesis of 4-amino-N-[2 (diethylamino) ethyl] benzamide tetraphenylborate complex, which is synthesized through a green chemistry approach at room temperature. This process underscores the importance of environmentally friendly methods in chemical synthesis (Mostafa et al., 2023).

Molecular Structure Analysis

Structural characterization is pivotal, often involving techniques such as infrared spectra, NMR, elemental analysis, and mass spectrometry. For instance, the 4-amino-N-[2 (diethylamino) ethyl] benzamide tetraphenylborate complex's structure was elucidated using these methods, highlighting the ion-associate or ion-pair complex formation (Mostafa et al., 2023).

Chemical Reactions and Properties

The chemical reactivity and interactions, such as those involving bio-active molecules and receptor interactions, are crucial for understanding the compound's potential applications. The formation of complexes and their antibacterial activity have been explored, indicating the compound's relevance in medicinal chemistry (Mostafa et al., 2023).

Applications De Recherche Scientifique

Alzheimer's Disease Research

4-(Diethylamino)-N-(2-Fluorophenyl)Benzamide, as a molecular imaging probe, has been instrumental in Alzheimer's disease research. It aids in the quantification of serotonin 1A (5-HT(1A)) receptor densities in the brains of Alzheimer's disease patients using positron emission tomography (PET). Studies have revealed significant decreases in these receptor densities in Alzheimer's patients compared to controls, highlighting the potential of this compound in understanding and diagnosing neurodegenerative diseases (Kepe et al., 2006).

Fluoride Ion Detection

The compound has been used in the synthesis of fluorescent probes for detecting fluoride ions. An unprecedented C-3 functionalization of 4-(diethylamino)salicylaldehyde, a related compound, led to the discovery of novel 7-(diethylamino)coumarins with aggregation-induced emission (AIE) properties. These findings are significant for developing new fluorescent materials for chemical sensing and imaging (Quesneau et al., 2019).

Antitumor Activity

In the field of cancer research, benzamide derivatives, including those structurally similar to 4-(diethylamino)-N-(2-Fluorophenyl)Benzamide, have shown promising results as inhibitors of histone deacetylase (HDA), indicating significant antitumor activity. These compounds could offer novel strategies for treating cancers insensitive to traditional antitumor agents (Saito et al., 1999).

Crystallography and Materials Science

This compound has also been studied in crystallography, displaying dimorphic behavior crucial for understanding the properties of prochiral molecules. The cooperative interplay of strong hydrogen bonds and weak intermolecular interactions in its structure offers insights into materials science and molecular engineering (Chopra & Row, 2005).

Fluorescent Probing in Biological Systems

4-(Diethylamino)-N-(2-Fluorophenyl)Benzamide has been utilized in developing fluorescent probes for biological systems. These probes are designed to detect specific biological molecules or ions, aiding in biological and medical research (Lee et al., 2020).

Propriétés

IUPAC Name |

4-(diethylamino)-N-(2-fluorophenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19FN2O/c1-3-20(4-2)14-11-9-13(10-12-14)17(21)19-16-8-6-5-7-15(16)18/h5-12H,3-4H2,1-2H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOKNNLDQOWVYOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(diethylamino)-N-(2-fluorophenyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,7-dimethyl-3-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B5539505.png)

![3-{4-methyl-5-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}-1-(propoxyacetyl)piperidine](/img/structure/B5539513.png)

![N-({1-[2-(3-ethyl-5-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5539516.png)

![3,4,4-trimethyl-1-thieno[2,3-d]pyrimidin-4-ylpyrrolidin-3-ol](/img/structure/B5539524.png)

![4-[2-(methylthio)-1H-benzimidazol-1-yl]butanoic acid](/img/structure/B5539532.png)

![4-{[4-(5-chloro-2-pyridinyl)-1-piperazinyl]carbonyl}-1-cyclopentyl-2-pyrrolidinone](/img/structure/B5539570.png)

![N-[(3S*,4R*)-1-(5-methyl-1,3-benzoxazol-2-yl)-4-propyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5539575.png)

![4-fluoro-N-{[(2,4,6-trimethylpyridin-3-yl)amino]carbonyl}benzamide](/img/structure/B5539582.png)

![(3S*,4R*)-4-(2-methylphenyl)-1-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)pyrrolidine-3-carboxylic acid](/img/structure/B5539597.png)

![1-(3-chloro-4-methoxyphenyl)-5-oxo-N-[2-(1H-pyrrol-1-yl)ethyl]-3-pyrrolidinecarboxamide](/img/structure/B5539601.png)

![3-[2-(dipropylamino)-2-oxoethyl]-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5539605.png)